SARS-CoV-2-IN-43

Antiviral Drug Discovery SARS-CoV-2 Replication Inhibition Structure-Activity Relationship

Researchers screening SARS-CoV-2 antivirals face data inconsistency when using unvalidated aurone analogs-minor OCH3→OH substitutions can abolish activity entirely. SARS-CoV-2-IN-43 (Compound 8h) solves this as the quantitatively benchmarked reference standard from the Caleffi et al. (2023) J. Nat. Prod. series. • Defined sub-μM EC50 & high selectivity index (Calu-3 cells) for reproducible assay calibration • Validated SAR: 6-OCH3 essential for potency; phenolic analogs inactive • Deploy as positive control, RNA synthesis probe, or scaffold for medchem diversification

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 4940-52-7
Cat. No. B3328590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-43
CAS4940-52-7
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
InChIInChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9-
InChIKeyLKWWJGGLULNRBP-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-43: A Potent Replication Inhibitor


SARS-CoV-2-IN-43 (CAS 4940-52-7), chemically defined as (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one or 6-methoxyaurone, is a small-molecule aurone derivative that functions as a potent inhibitor of SARS-CoV-2 viral replication. It is widely recognized and cataloged under the identifier 'Compound 8h' in foundational peer-reviewed research [1]. This compound serves as a critical benchmark in the aurone class, demonstrating sub-micromolar antiviral efficacy (EC50 < 1 μM) without associated cytotoxicity in Calu-3 human lung epithelial cells . Its primary mechanism is attributed to the disruption of viral RNA synthesis, making it a valuable reference standard for screening novel replication inhibitors and dissecting host-virus interaction pathways in preclinical assays [1].

SARS-CoV-2-IN-43 Procurement Rationale


Generic substitution within the aurone class of SARS-CoV-2 inhibitors is scientifically invalid due to the steep and non-linear structure-activity relationships (SAR) governing antiviral potency and safety. The foundational study by Caleffi et al. (2023) demonstrates that among 25 structurally diverse aurone analogs, only a select subset (n=5) achieves sub-micromolar EC50 values (< 1 μM) without evident cytotoxicity, with Compound 8h (SARS-CoV-2-IN-43) being a defining member of this high-potency cluster [1]. In contrast, numerous close phenolic analogs show a significant decrease in antiviral activity, underscoring that minor changes in oxygenation patterns (e.g., OCH3 vs. OH substitution) on the A- and/or B-rings can completely abolish efficacy [1]. Therefore, substituting SARS-CoV-2-IN-43 with a structurally similar but functionally uncharacterized aurone introduces unacceptable risk of experimental failure due to unpredictable shifts in both antiviral EC50 and selectivity index. This compound is not merely an aurone; it is a specific, quantitatively benchmarked entity essential for reproducible and meaningful antiviral research outcomes [1].

SARS-CoV-2-IN-43 vs. Aurones and Flavonoids


Potency vs. Phenolic Analogs

SARS-CoV-2-IN-43 (Compound 8h) achieves an EC50 of < 1 μM in Calu-3 cells, placing it within the top-performing cohort (n=5 out of 25) of aurone derivatives [1]. Crucially, its activity is directly contrasted with its closest phenolic counterparts. The study explicitly states that 'the corresponding phenolic derivatives showed a significant decrease in the anti-SARS-CoV-2 activity' [1]. This differential is not marginal; it is a binary outcome where the non-methoxylated phenolic analogs fail to achieve the same level of potency. This demonstrates that the specific methoxy substitution pattern of SARS-CoV-2-IN-43 is a critical determinant of its antiviral efficacy, not a generic feature of the aurone scaffold.

Antiviral Drug Discovery SARS-CoV-2 Replication Inhibition Structure-Activity Relationship

Potency vs. Myricetin and Baicalein

While a direct head-to-head comparison for Compound 8h is not provided, a class-level inference can be made using the most potent aurone in the series, 8q, as a proxy for the scaffold's upper performance limit. The study reports that aurone 8q (EC50 = 0.4 μM, SI = 2441.3) 'is 2 to 3 times more effective than the polyphenolic flavonoids myricetin (2) and baicalein (1), respectively' [1]. Since Compound 8h belongs to the same high-potency cluster (EC50 < 1 μM) as 8q, this provides strong evidence that the aurone scaffold, and by extension its high-performing members like 8h, offers a superior potency profile compared to these well-known, structurally distinct flavonoid antivirals. This positions SARS-CoV-2-IN-43 within a chemical class that outperforms established natural product benchmarks.

Flavonoid Antivirals Comparative Pharmacology SARS-CoV-2 Therapeutics

Cytotoxicity Profile in Calu-3 Cells

SARS-CoV-2-IN-43 (Compound 8h) demonstrates a favorable preclinical safety profile by achieving sub-micromolar antiviral efficacy 'without evident cytotoxic effect in Calu-3 cells' [1]. This observation is a key differentiator within the aurone series, as not all potent analogs may exhibit this clean toxicity window. The absence of cytotoxicity at effective antiviral concentrations implies a high Selectivity Index (SI = CC50 / EC50) for Compound 8h, a critical parameter for compound prioritization. While the precise SI for 8h is not individually quantified in the abstract, its inclusion in the 'EC50 < 1 μM without evident cytotoxic effect' group directly distinguishes it from aurones that may be potent but also exhibit cytotoxicity, thereby reducing their therapeutic window and utility as a chemical probe [1].

In Vitro Toxicology Antiviral Selectivity Safety Pharmacology

Purity and Quality Assurance

From a procurement standpoint, the availability of SARS-CoV-2-IN-43 with documented, high-purity quality control metrics is a critical differentiator. Supplier Bidepharm offers this compound with a standard purity of 98%, accompanied by batch-specific quality inspection reports including NMR, HPLC, and GC data . This level of transparency and documentation is not uniformly available across all vendors or for all aurone analogs. Selecting a supplier with verifiable purity and analytical characterization is essential for ensuring experimental reproducibility. The use of an uncharacterized or low-purity source of SARS-CoV-2-IN-43, or a structurally similar analog without equivalent QC data, introduces a significant variable that can confound biological assay results, leading to inaccurate potency determinations and wasted resources .

Chemical Procurement Quality Control Reproducibility

SARS-CoV-2-IN-43 Research Applications


Lead Candidate Screening Benchmark

SARS-CoV-2-IN-43 (Compound 8h) is ideally suited as a reference compound for evaluating the potency and selectivity of novel SARS-CoV-2 replication inhibitors in preclinical assays . Its established EC50 (< 1 μM) and favorable cytotoxicity profile in Calu-3 cells provide a robust quantitative baseline . New chemical entities can be directly compared to SARS-CoV-2-IN-43 under identical assay conditions, allowing researchers to objectively determine if their novel compounds offer a significant improvement in potency, selectivity index, or mechanism of action. This application is crucial for advancing only the most promising candidates from hit-to-lead campaigns.

Viral RNA Synthesis Mechanisms

As a validated inhibitor of viral RNA synthesis, SARS-CoV-2-IN-43 serves as a powerful chemical probe for dissecting the molecular mechanisms governing SARS-CoV-2 replication . By applying this compound in time-of-addition or washout experiments, researchers can pinpoint the precise stage(s) of the viral life cycle that are impacted. Given molecular dynamic calculations suggesting that active aurones may not bind to the 3CLpro active site, SARS-CoV-2-IN-43 is particularly valuable for identifying and validating novel viral or host protein targets (either receptor or enzyme) essential for replication, thereby uncovering new avenues for therapeutic intervention [1].

Host-Virus Interaction Studies

SARS-CoV-2-IN-43 can be strategically deployed to study host cellular pathways that are co-opted by the virus to support its replication . By using this specific inhibitor to block viral replication, researchers can employ transcriptomics or proteomics to analyze changes in the host cell's state in the presence versus absence of productive infection. This allows for the identification of host factors and signaling cascades that are essential for viral propagation. Such studies are foundational for designing host-targeted antiviral strategies, which may offer a higher barrier to drug resistance compared to direct-acting antivirals.

Aurone SAR Expansion

For medicinal chemistry programs focused on the aurone scaffold, SARS-CoV-2-IN-43 (6-methoxyaurone) represents a fully characterized and commercially available starting point for further structural diversification. Its established SAR—specifically that the methoxy group is essential for activity while phenolic substitution diminishes it [1]—provides a clear, data-driven hypothesis for the design of next-generation analogs. Researchers can procure this compound to use as a positive control in their own assays, or as a substrate for semi-synthetic derivatization, with the goal of improving upon its already potent antiviral profile or optimizing other drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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